![molecular formula C16H25NO B1385427 N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine CAS No. 1040680-65-6](/img/structure/B1385427.png)

N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine

Descripción general

Descripción

“N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine” is a biochemical compound with the molecular formula C16H25NO and a molecular weight of 247.38 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine” is based on its molecular formula, C16H25NO . The exact 3D structure would require more specific information or computational chemistry techniques to determine.Physical And Chemical Properties Analysis

“N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine” has a molecular weight of 247.38 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Anticonvulsant Activity

N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine and its analogs have been synthesized and investigated for their anticonvulsant activity. For instance, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, an analog, showed significant effectiveness in mouse models for anticonvulsant properties. This compound exhibited protection in focal seizures and raised seizure thresholds, with the action mechanism involving the inhibition of voltage-gated sodium currents and enhancement of GABA effect (Pękala et al., 2011).

Monoamine Oxidase Inhibition

Research indicates that compounds related to N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine can act as potent inhibitors of monoamine oxidase (MAO) in vitro and in vivo. For example, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine and similar compounds inhibited the oxidation of several neurotransmitters by MAO. The inhibition was noncompetitive and led to increased serotonin in the brain (Fuller, 1968).

Sigma Receptor Binding

Certain enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, structurally related to N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine, have shown high affinity at sigma receptors. The 1R,2S enantiomers in this series bound more potently to sigma receptors than their corresponding 1S,2R enantiomers, suggesting potential for selective sigma receptor targeting (Radesca et al., 1991).

Pharmacological Evaluation

Various analogs of N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine have been synthesized and evaluated for pharmacological activities. These studies include the investigation of their psychotropic activity and molecular flexibility implications for drugs like verapamil (Dei et al., 1993).

Antibacterial and Enzyme Inhibition

N'-Substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, related to N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine, have been synthesized and showed substantial antibacterial activity and lipoxygenase inhibitory activity (Rasool et al., 2016).

Antioxidant Activity

Research has also been conducted on the antioxidant activity of cyclohexanamine derivatives. For example, the lanthanide(III) complexes of 1-cyclohexyl-3-tosylurea (a cyclohexanamine derivative) displayed potent antioxidant activity and were better than standard antioxidants like vitamin C and mannitol in vitro (Xi et al., 2008).

Crystal Structural Analysis

The crystal structures of compounds related to N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine, specifically aroxyalkylaminoalcohol derivatives, have been reported. These structures, known for their anticonvulsant activity, have been studied for molecular conformations and intermolecular interactions, which are essential for understanding their pharmacological action (Nitek et al., 2022).

Propiedades

IUPAC Name |

N-[2-(3,4-dimethylphenoxy)ethyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-13-8-9-16(12-14(13)2)18-11-10-17-15-6-4-3-5-7-15/h8-9,12,15,17H,3-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQRGHDOVMJSCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCNC2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

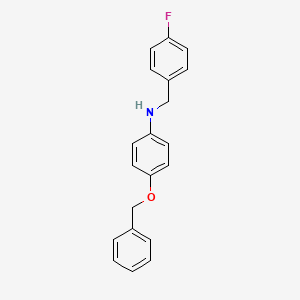

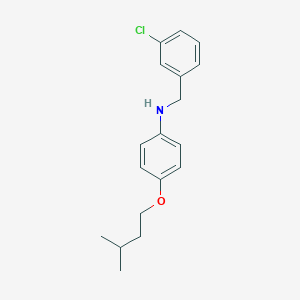

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)

![3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline](/img/structure/B1385348.png)

![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)

![N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline](/img/structure/B1385352.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline](/img/structure/B1385354.png)

![N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385357.png)

![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)

![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)

![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)

![2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385364.png)

![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)